Ethyl 2-(3-bromophenyl)-6-chloropyrimidine-4-carboxylate
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Overview
Description
Ethyl 2-(3-bromophenyl)-6-chloropyrimidine-4-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromophenyl group at the 2-position, a chlorine atom at the 6-position, and an ethyl ester group at the 4-position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-bromophenyl)-6-chloropyrimidine-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a bromophenyl boronic acid with a halogenated pyrimidine derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The reactions are optimized for high yield and purity, and the processes are scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-bromophenyl)-6-chloropyrimidine-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromophenyl and chloropyrimidine groups can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: The compound can be oxidized to form the corresponding carboxylic acid or aldehyde derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products Formed
Substitution Reactions: The major products formed are substituted derivatives of the original compound, such as amines, thiols, and ethers.
Reduction Reactions: The major products formed are reduced derivatives, such as amines and alcohols.
Oxidation Reactions: The major products formed are oxidized derivatives, such as carboxylic acids and aldehydes.
Scientific Research Applications
Ethyl 2-(3-bromophenyl)-6-chloropyrimidine-4-carboxylate has a wide range of scientific research applications, including:
Biological Research: The compound is used as a tool for studying the biological activity of pyrimidine derivatives and their interactions with biological targets.
Chemical Research: The compound is used as a starting material for the synthesis of other pyrimidine derivatives and for studying the reactivity of pyrimidine compounds.
Industrial Applications: The compound is used in the synthesis of agrochemicals, dyes, and other industrially important chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-bromophenyl)-6-chloropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and the nature of the biological target . The bromophenyl and chloropyrimidine groups play a crucial role in the binding affinity and specificity of the compound towards its targets .
Comparison with Similar Compounds
Ethyl 2-(3-bromophenyl)-6-chloropyrimidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(4-bromophenyl)-6-chloropyrimidine-4-carboxylate: This compound has a bromophenyl group at the 4-position instead of the 3-position, which can affect its biological activity and reactivity.
Ethyl 2-(3-bromophenyl)-5-chloropyrimidine-4-carboxylate: This compound has a chlorine atom at the 5-position instead of the 6-position, which can influence its chemical properties and interactions with biological targets.
Ethyl 2-(3-bromophenyl)-6-fluoropyrimidine-4-carboxylate: This compound has a fluorine atom instead of a chlorine atom at the 6-position, which can alter its reactivity and biological activity.
Properties
Molecular Formula |
C13H10BrClN2O2 |
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Molecular Weight |
341.59 g/mol |
IUPAC Name |
ethyl 2-(3-bromophenyl)-6-chloropyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H10BrClN2O2/c1-2-19-13(18)10-7-11(15)17-12(16-10)8-4-3-5-9(14)6-8/h3-7H,2H2,1H3 |
InChI Key |
QHIGRMJKKRBDJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=N1)C2=CC(=CC=C2)Br)Cl |
Origin of Product |
United States |
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